チオベンカルブ

概要

説明

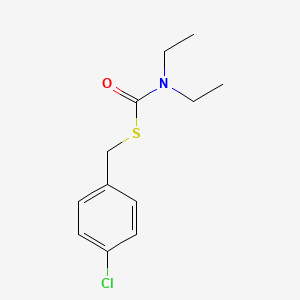

Thiobencarb, also known as Benthiocarb, is a thiocarbamate cholinesterase inhibitor used as an herbicide . It is primarily used to control weeds around rice crops . It is a pale yellow to brownish yellow liquid .

Synthesis Analysis

Thiocarbamates, including Thiobencarb, can be synthesized using an efficient isocyanide-based method . This one-pot procedure allows the direct conversion of N-formamides into thiocarbamates .Chemical Reactions Analysis

Thiobencarb is a thiocarbamate, and flammable gases are generated by the combination of thiocarbamates and dithiocarbamates with aldehydes, nitrides, and hydrides . Thiocarbamates and dithiocarbamates are incompatible with acids, peroxides, and acid halides .Physical And Chemical Properties Analysis

Thiobencarb is a pale yellow to brownish yellow liquid . It is non-corrosive and used as an herbicide .科学的研究の応用

様々な作物用の除草剤

チオベンカルブは、 、コメ、コムギ、トウモロコシ、ダイズなどの作物向けに熊谷化学工業が開発した除草剤です 。 特にイネ科雑草と広葉雑草、特にホタルイとメヒシバに対して優れた効果を発揮します .

超長鎖脂肪酸伸長酵素 (VLCFAE) の阻害剤

チオベンカルブは、メヒシバ培養細胞における超長鎖脂肪酸 (VLCFA) の生合成を阻害することが明らかになっています 。 この除草剤の活性型は、スルホキシドやスルホンなどの酸化代謝物です .

植物生化学における研究ツール

チオベンカルブは、植物における VLCFA の生合成を研究するための研究ツールとして使用できます 。 VLCFA の前駆体である長鎖脂肪酸と中鎖脂肪酸を増加させ、VLCFA を減少させることがわかっています .

除草剤抵抗性機構の研究

チオベンカルブは、雑草における除草剤抵抗性機構の研究に使用されます 。 たとえば、オオクサキビにおける抵抗性の研究に使用されています .

新規除草剤の開発

チオベンカルブの作用機序は、新規除草剤の開発に使用できます 。 たとえば、チオベンカルブスルホキシドは、暗黒下で発芽したメヒシバ幼苗のミクロソーム画分の VLCFAE 活性を時間依存的に阻害することがわかっています .

除草剤の選択性の研究

チオベンカルブは、イネに対して優れた選択性を示します 。 このため、イネとメヒシバの生理学的差異、つまりこの除草剤の吸収と代謝における差異を研究するのに役立つツールとなります {__svg_loss__}.

作用機序

Target of Action

Thiobencarb primarily targets the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants . VLCFAs play a crucial role in various biological processes, including membrane function and signaling .

Mode of Action

Thiobencarb interacts with its targets by inhibiting the activity of VLCFA elongase (VLCFAE), an enzyme responsible for the elongation of VLCFAs . The active forms of thiobencarb that inhibit VLCFAE are its oxidized metabolites, such as sulfoxide and sulfone .

Biochemical Pathways

Upon thiobencarb treatment, the biosynthesis of VLCFAs such as C20:0, C20:1, C22:0, C24:0, C24:1, and C26:0 fatty acids is decreased . Conversely, the production of long-chain fatty acids and medium-chain fatty acids, which are precursors of VLCFAs, is increased .

Pharmacokinetics

It is known that thiobencarb itself slightly inhibits vlcfae, while its oxidized metabolites, sulfoxide and sulfone, potently inhibit vlcfae .

Result of Action

The inhibition of VLCFAE by thiobencarb leads to a decrease in the biosynthesis of VLCFAs and an increase in the production of their precursors . This disruption in fatty acid biosynthesis can affect various biological processes in plants, leading to their eventual death .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Thiobencarb interacts with several enzymes and proteins. In a study, three bacterial strains (Dechloromonas sp. Th1, Thauera sp. Th2, and Azoarcus sp. Th3) were analyzed for thiobencarb degradation under anaerobic conditions . Dechloromonas sp. Th1 dechlorinated the herbicide to benzyl mercaptan, which was then degraded by Thauera sp. Th2 and Azoarcus sp. Th3 .

Cellular Effects

Thiobencarb is highly toxic to invertebrates and moderately toxic to fish . It inhibits growth and reduces microbial diversity . Moreover, the metabolites of thiobencarb biodegradation are even more toxic than the parent compound .

Molecular Mechanism

Thiobencarb is oxidized and cleaved at the C—S bond, generating diethylcarbamothioic S -acid and 4-chlorobenzaldehyde (4CDA) . 4CDA is then oxidized to 4-chlorobenzoic acid (4CBA) and hydrolytically dechlorinated to 4-hydroxybenzoic acid (4HBA) .

Temporal Effects in Laboratory Settings

The degradation and growth rates of thiobencarb at 50 µM in the MM medium with glucose by all isolated bacteria were compared . The utilization in the exponential phase of the mixed bacteria was consistent with the Michaelis–Menten model, with a maximum degradation rate of 1.56 ± 0.16 µM day −1 .

Metabolic Pathways

Thiobencarb is involved in several metabolic pathways. In aerobic soil, thiobencarb degradation is initiated through three mechanisms: N-deethylation to produce deethylated thiobencarb, followed by further N-deethylation to generate 4-cholorobenzyl thiocarbamate; sulfoxidation to produce thiobencarb sulfoxide; and hydroxylation of the benzene ring to generate hydroxyl-thiobencarb .

特性

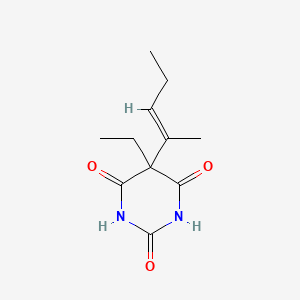

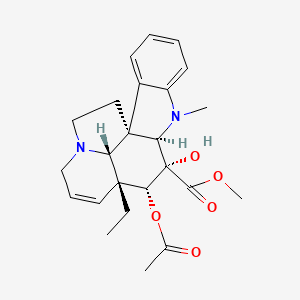

IUPAC Name |

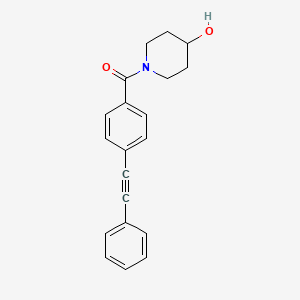

S-[(4-chlorophenyl)methyl] N,N-diethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTQREMOGMZHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNOS | |

| Record name | THIOBENCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024337 | |

| Record name | Thiobencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiobencarb is a pale yellow to brownish yellow liquid. Non corrosive. Used as an herbicide., Pale yellow to brownish-yellow liquid; mp = 3.3 deg C; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | THIOBENCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiobencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 126-129 °C at 0.008 mm Hg | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 28.0 mg/L at 25 °C, In water, 30.0 mg/L at 22 °C, In acetone, methanol, n-hexane, toluene, dichloromethane and ethyl acetate >500 g/L | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.67 at 20 °C | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000022 [mmHg], 1.8X10-5 mm Hg at 23 °C | |

| Record name | Thiobencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid, Pale yellow liquid | |

CAS RN |

28249-77-6 | |

| Record name | THIOBENCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiobencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28249-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobencarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028249776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-4-chlorobenzyl diethylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOBENCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90LN6Y7I7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

3.3 °C | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does thiobencarb affect plant growth?

A1: Thiobencarb primarily inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) []. VLCFAs are essential components of plant cell membranes and waxes, playing a crucial role in plant growth and development.

Q2: What are the active forms of thiobencarb in plants?

A2: While thiobencarb itself shows slight inhibitory activity on VLCFA elongase (VLCFAE), its oxidized metabolites, thiobencarb sulfoxide and thiobencarb sulfone, are the primary active forms responsible for inhibiting VLCFAE and disrupting VLCFA biosynthesis [].

Q3: Does thiobencarb affect nitrogen metabolism in plants?

A3: Research indicates that thiobencarb treatment significantly lowers nitrite reductase activity in susceptible plants like barnyardgrass. This disruption in nitrogen metabolism leads to nitrite accumulation, contributing to the herbicide's phytotoxicity [].

Q4: How stable is thiobencarb in different environments?

A4: Thiobencarb exhibits varying stability depending on environmental factors. Under anaerobic conditions in soil, thiobencarb degrades slowly []. In contrast, in tap water treated with chlorine, thiobencarb degrades rapidly via S-oxygenation, forming thiobencarb sulfoxide as the primary byproduct [].

Q5: Does organic carbon content influence thiobencarb degradation in soil?

A5: Yes, research suggests a positive correlation between organic carbon content and thiobencarb degradation rate in soils susceptible to delayed phytotoxicity syndrome (DPS) [].

Q6: Does the method of irrigation affect thiobencarb's impact on lettuce?

A6: Thiobencarb, when applied with overhead irrigation, tends to reduce lettuce vigor and dry weight more significantly compared to subsurface irrigation on sandy soils []. This suggests an influence of irrigation method on the herbicide's mobility and bioavailability.

Q7: How is thiobencarb's toxicity evaluated in laboratory settings?

A7: Researchers commonly use acute toxicity tests on various organisms to assess the lethal effects of thiobencarb. Studies on amphibian larvae [] and fish species like Nile tilapia [, , , ] have employed LC50 (median lethal concentration) values to determine the concentration at which 50% mortality occurs. These tests help understand the potential risks of thiobencarb exposure to aquatic life.

Q8: What biological and physiological changes does thiobencarb induce in fish?

A8: Studies on Nile tilapia exposed to thiobencarb have shown significant alterations in various parameters:

- Reduced: liver and muscle glycogen, total protein, total lipids []

- Increased: muscle ash, water content, glucose, cholesterol, creatinine, uric acid, and lactate dehydrogenase (LDH) []

- Fluctuating: aspartate aminotransferase (AST) and alanine aminotransferase (ALT) []

- Histopathological changes: Observed in gills, kidneys, spleen, and liver []

Q9: What are the known toxic effects of thiobencarb on fish?

A9: Research indicates that thiobencarb exposure can lead to:

- Acute toxicity: Causing mortality in fish species like Nile tilapia [, ] at specific concentrations.

- Histopathological alterations: Damaging vital organs like gills, kidneys, spleen, and liver [, , ] in exposed fish.

- Biochemical disturbances: Disrupting metabolic processes and enzyme activities in fish [, , ].

Q10: What are the potential reproductive effects of thiobencarb on fish?

A10: Studies on African catfish (Clarias gariepinus) exposed to sublethal thiobencarb concentrations have shown:

- Reduced fecundity: Indicating impaired reproductive capacity [, ].

- Ovarian histopathology: Atretic vitellogenic oocytes and follicular cell proliferation [, ] suggest compromised egg development and quality.

Q11: Can microorganisms degrade thiobencarb?

A11: Yes, microbial degradation plays a crucial role in thiobencarb dissipation in the environment []. Several bacterial species have demonstrated the ability to degrade thiobencarb under both aerobic and anaerobic conditions.

Q12: What is the role of bacterial synergy in thiobencarb degradation?

A12: Research highlights the importance of synergistic interactions between different bacterial species for complete thiobencarb degradation []. For example, Dechloromonas sp. can dechlorinate thiobencarb, while other species like Thauera sp. and Azoarcus sp. effectively degrade the resulting metabolites [].

Q13: Can immobilized bacteria enhance thiobencarb degradation?

A13: Yes, studies using immobilized bacteria in bioreactors have shown enhanced thiobencarb degradation compared to free-living bacteria [, ]. This approach holds promise for bioremediation of thiobencarb-contaminated environments.

Q14: What are the primary routes of thiobencarb dissipation in the environment?

A14: Microbial degradation is a key mechanism for thiobencarb dissipation in soil and water [, ]. Other factors influencing its fate include photodegradation, adsorption to soil particles, and uptake by plants [, , ].

Q15: How does thiobencarb impact aquatic organisms?

A15: Thiobencarb exposure poses risks to aquatic organisms, including:

- Toxicity: Lethal and sublethal effects observed in fish and amphibians [, , , , ].

- Bioaccumulation: Potential for thiobencarb to accumulate in the food chain, posing risks to higher trophic levels [].

Q16: Does thiobencarb undergo photodegradation?

A16: Yes, research demonstrates that thiobencarb undergoes photodegradation, especially when present in rice field surface microlayers []. This process can lead to the formation of various photoproducts, influencing its overall environmental persistence and toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1683068.png)

![1-[(4-Bromophenyl)methyl]indole-2,3-dione](/img/structure/B1683070.png)